N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride
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Overview
Description
N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethoxy)benzoyl chloride with pyrrolidin-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group is particularly valuable in enhancing the stability and reactivity of certain chemical structures.
Biology: In biological research, N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. Its unique structure may contribute to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to bind to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide
N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzene
N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)aniline
Uniqueness: N-(Pyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds. Its trifluoromethoxy group, in particular, contributes to its enhanced stability and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications in chemistry, biology, medicine, and industry. Its unique structure and versatile properties make it a valuable compound for research and development.
Properties
IUPAC Name |
N-pyrrolidin-3-yl-4-(trifluoromethoxy)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)19-10-3-1-8(2-4-10)11(18)17-9-5-6-16-7-9;/h1-4,9,16H,5-7H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONMPHNCIJBGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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